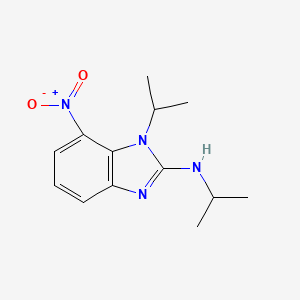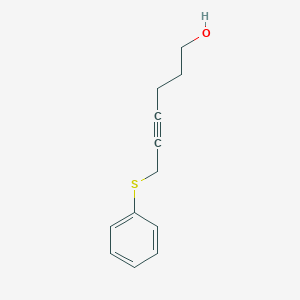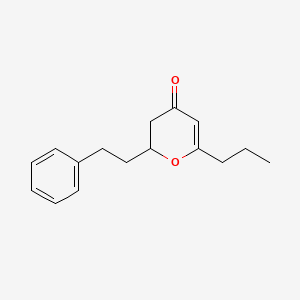
2-(2-Phenylethyl)-6-propyl-2,3-dihydro-4H-pyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Phenylethyl)-6-propyl-2,3-dihydro-4H-pyran-4-one is an organic compound characterized by its unique structure, which includes a pyran ring fused with a phenylethyl group and a propyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylethyl)-6-propyl-2,3-dihydro-4H-pyran-4-one can be achieved through several methods. One common approach involves the reaction of 2-phenylethanol with a suitable aldehyde under acidic conditions to form the pyran ring. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out at elevated temperatures to facilitate ring closure.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of renewable feedstocks and green chemistry principles can also be incorporated to make the process more sustainable.
化学反应分析
Types of Reactions
2-(2-Phenylethyl)-6-propyl-2,3-dihydro-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
2-(2-Phenylethyl)-6-propyl-2,3-dihydro-4H-pyran-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
作用机制
The mechanism of action of 2-(2-Phenylethyl)-6-propyl-2,3-dihydro-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties may result from its ability to scavenge free radicals and protect cells from oxidative damage.
相似化合物的比较
Similar Compounds
2-Phenylethanol: A related compound with a similar phenylethyl group but lacking the pyran ring.
2-Phenylethylamine: Another related compound with a phenylethyl group and an amine functional group.
2-(2-Phenylethyl)chromone: A compound with a chromone ring instead of a pyran ring.
Uniqueness
2-(2-Phenylethyl)-6-propyl-2,3-dihydro-4H-pyran-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties
属性
CAS 编号 |
651738-91-9 |
|---|---|
分子式 |
C16H20O2 |
分子量 |
244.33 g/mol |
IUPAC 名称 |
2-(2-phenylethyl)-6-propyl-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C16H20O2/c1-2-6-15-11-14(17)12-16(18-15)10-9-13-7-4-3-5-8-13/h3-5,7-8,11,16H,2,6,9-10,12H2,1H3 |
InChI 键 |
COJQRWJDGZVELJ-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC(=O)CC(O1)CCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


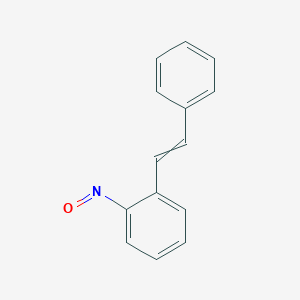

![23-[(Octadecylsulfanyl)methyl]-19,22,25,28-tetrathiahexatetracontane](/img/structure/B12542487.png)
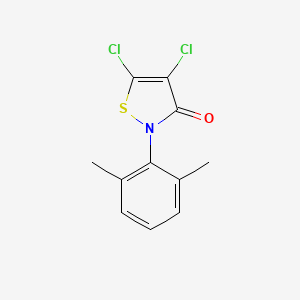
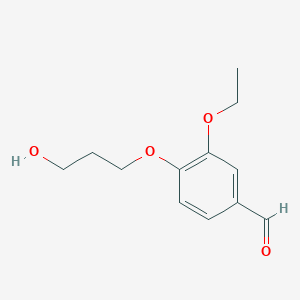
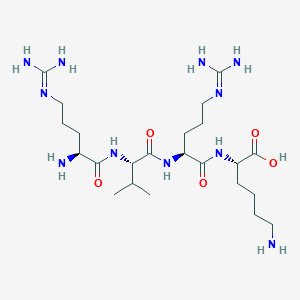

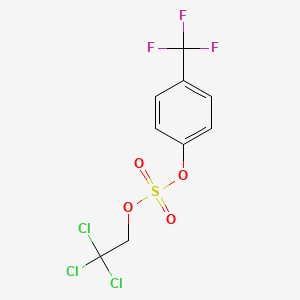
![Benzamide, N-[2-(3,5-dichloro-2-pyridinyl)ethyl]-2-(trifluoromethyl)-](/img/structure/B12542550.png)
